2-Ethoxy-4-(trifluoromethyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-2-13-7-5-6(3-4-12-7)8(9,10)11/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERDCNUMTCLHAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Ethoxy 4 Trifluoromethyl Pyridine
Classical Approaches to Substituted Pyridine (B92270) Synthesis
Traditional methods for pyridine synthesis have long been the foundation for accessing this important class of heterocycles. These methods, including cyclocondensation reactions and the functionalization of the pyridine core, remain relevant for their scalability and reliance on readily available starting materials.
Cyclocondensation reactions are a powerful tool for constructing the pyridine ring from smaller, acyclic components. youtube.com This approach involves the assembly of a larger, ring-shaped molecule from fluorinated building blocks. researchoutreach.org For the synthesis of trifluoromethyl-substituted pyridines, specific trifluoromethyl-containing building blocks are essential.
One of the most common building blocks is (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. researchoutreach.orgnih.gov This enone can be condensed with an enamine, followed by cyclization with ammonium (B1175870) acetate, to yield a trifluoromethyl-substituted pyridine. youtube.com This strategy assembles the pyridine ring with the trifluoromethyl group already incorporated at the desired position. Another classical named reaction, the Kröhnke pyridine synthesis, provides a versatile route to pyridines, though its direct application might yield different substitution patterns. rsc.org The general principle involves the reaction of α,β-unsaturated carbonyl compounds with pyridinium (B92312) ylides. rsc.org
Table 1: Examples of Trifluoromethyl-Containing Building Blocks in Cyclocondensation
| Building Block | General Reaction Type | Reference |
|---|---|---|
| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Condensation with enamines | youtube.comnih.gov |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Hantzsch-type synthesis | nih.gov |
This table is interactive and can be sorted by column.
Annulation reactions, which involve the formation of a ring onto a pre-existing structure, can also be employed. For instance, a base-promoted annulation of pyridinium ylides with a trifluoroacetyl diazoester has been reported for synthesizing 4-trifluoromethyl pyridazines, showcasing a method for incorporating the trifluoromethyl group during ring formation. rsc.org
An alternative to building the ring from scratch is the functionalization of a pre-formed pyridine ring. This approach is particularly useful when a suitable pyridine precursor is readily available. For the synthesis of 2-Ethoxy-4-(trifluoromethyl)pyridine, a logical precursor would be 2-chloro-4-(trifluoromethyl)pyridine (B1345723).
The inherent electronic properties of the pyridine ring, which is electron-deficient, facilitate nucleophilic aromatic substitution (SNAr), especially at the 2- and 4-positions where leaving groups are readily displaced. The synthesis of the target compound can be achieved by reacting 2-chloro-4-(trifluoromethyl)pyridine with sodium ethoxide. The strong electron-withdrawing nature of the trifluoromethyl group at the 4-position further activates the 2-position towards nucleophilic attack.
Direct C-H functionalization of pyridines is a more advanced strategy but faces challenges in controlling regioselectivity. researchgate.netnih.gov While methods for direct C-H trifluoromethylation have been developed, they often require specific directing groups or activation strategies, such as the formation of pyridinium salts, to achieve high regioselectivity. nih.govacs.org Introducing the ethoxy group via direct C-H activation is less common than the SNAr approach.
Modern Catalytic Strategies for its Formation
The advent of transition metal catalysis has revolutionized organic synthesis, providing efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.org These strategies are central to the modern synthesis of complex molecules, including substituted pyridines.
Cross-coupling reactions, particularly those catalyzed by palladium and copper, are among the most powerful tools for functionalizing aromatic and heteroaromatic rings. nih.govnih.gov
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis for creating C(sp²)–C(sp²) bonds. nih.gov It typically involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. While exceptionally powerful for C-C bond formation, its direct application for creating the C-O bond in this compound is not the standard approach.
However, the principles of palladium catalysis are highly relevant. The Suzuki-Miyaura reaction has been extensively used to couple 2-pyridyl nucleophiles (in the form of boronic acids or esters) with aryl halides to form 2-arylpyridines. nih.govnih.govresearchgate.netresearchgate.net This demonstrates the feasibility of using palladium catalysts to functionalize the 2-position of the pyridine ring. The challenge in these reactions often lies in the slow transmetalation rate of electron-deficient heteroaryl boron derivatives and potential protodeboronation. nih.gov
Table 2: Catalyst Systems for Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles
| Palladium Source | Ligand | Base | Substrate Scope | Reference |
|---|---|---|---|---|
| Pd₂(dba)₃ | Phosphite or Phosphine (B1218219) Oxide Ligands | KF | Aryl/Heteroaryl Bromides and Chlorides | nih.gov |
This table is interactive and can be sorted by column.
A more direct analogy for C-O bond formation is the Buchwald-Hartwig amination, which can be extended to C-O coupling reactions (Buchwald-Hartwig ether synthesis). This palladium-catalyzed reaction couples an alcohol with an aryl halide and would be a highly effective modern method to synthesize this compound from 2-chloro-4-(trifluoromethyl)pyridine and ethanol (B145695).
Beyond the Suzuki-Miyaura reaction, other transition metal-catalyzed methods are vital for pyridine synthesis and functionalization.
Palladium-Catalyzed Reactions: Palladium catalysts are versatile and used in various transformations beyond Suzuki coupling. For instance, palladium-catalyzed direct arylation of pyridine N-oxides is a known method for functionalizing the 2-position. researchgate.net A novel palladium-driven cascade reaction has been developed to access 2-alkoxyquinoline derivatives from acyclic precursors, showcasing the power of palladium in constructing alkoxy-substituted heterocycles from the ground up. mdpi.com
Copper-Catalyzed Reactions: Copper catalysis offers a complementary and often more cost-effective alternative to palladium. The Ullmann condensation is a classical copper-catalyzed reaction for forming C-O bonds, which could be applied to the synthesis of this compound from 2-chloro-4-(trifluoromethyl)pyridine and sodium ethoxide. Modern advancements have led to milder reaction conditions. Copper catalysts are also used in oxidative coupling reactions to synthesize polyfunctional pyridines from simpler precursors like oxime acetates. nih.govresearchgate.net
Organocatalytic and Photoredox Methods
Modern synthetic chemistry has increasingly turned to organocatalytic and photoredox methods to forge carbon-carbon and carbon-heteroatom bonds under mild conditions. While specific protocols solely for this compound are not extensively detailed, the principles of these methodologies are broadly applicable to the functionalization of pyridine rings.
Photoredox catalysis, utilizing visible light to initiate single-electron transfer (SET) processes, has emerged as a powerful tool for radical reactions. In the context of trifluoromethylating pyridines, a photocatalyst (often a ruthenium or iridium complex) absorbs light and enters an excited state. This excited catalyst can then reduce a trifluoromethyl source, such as Togni's reagent or trifluoroiodomethane, to generate a trifluoromethyl radical (•CF3). This highly reactive radical can then undergo addition to the pyridine ring. For a 2-ethoxypyridine (B84967) substrate, the electron-donating nature of the ethoxy group directs functionalization, although regioselectivity can be a challenge. C-4 selective alkylation of pyridines has been achieved using photoredox catalysis with specifically designed pyridine precursors, demonstrating the potential for controlled functionalization.
Dual catalytic systems that merge photoredox catalysis with organocatalysis offer another layer of control. An organocatalyst can activate the substrate, rendering it more susceptible to radical attack or controlling the stereochemical outcome of the reaction. For instance, a chiral amine or phosphine catalyst could be employed to create a specific chemical environment for the trifluoromethylation step.
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has become a staple in organic chemistry for its ability to dramatically reduce reaction times, often leading to higher yields and purer products compared to conventional heating. nih.gov This technology utilizes microwave irradiation to efficiently and uniformly heat the reaction mixture, accelerating reaction rates.
For the synthesis of this compound, microwave technology can be applied to several key steps. For example, in syntheses that construct the pyridine ring from acyclic precursors (see Section 2.3.3), the crucial cyclocondensation step can be significantly expedited. researchgate.netbenthamdirect.comresearchgate.net Similarly, nucleophilic aromatic substitution reactions to introduce the ethoxy group onto a pre-functionalized pyridine ring can be driven to completion in minutes rather than hours. The use of microwave irradiation is considered an environmentally benign technique as it often reduces the need for large volumes of solvents and decreases energy consumption. researchgate.netresearchgate.net Several studies on the synthesis of various substituted pyridines and other heterocyclic systems have demonstrated the advantages of microwave-assisted protocols, highlighting their potential for efficient and rapid library synthesis. nih.govresearchgate.netmdpi.com
Introduction of Trifluoromethyl Moiety
The introduction of the trifluoromethyl (CF3) group is a critical step in the synthesis of the target compound. The unique electronic properties of the CF3 group—high electronegativity and lipophilicity—make it a valuable substituent in bioactive molecules. researchgate.net Methodologies for its introduction are generally categorized as electrophilic, nucleophilic, or radical-mediated, or involve the use of pre-trifluoromethylated building blocks.
Electrophilic and Nucleophilic Trifluoromethylation Strategies
Electrophilic Trifluoromethylation involves the reaction of an electron-rich substrate with a reagent that delivers a formal "CF3+" equivalent. For a substrate like 2-ethoxypyridine, the electron-donating ethoxy group activates the pyridine ring, making it susceptible to electrophilic attack. Commercially available and widely used electrophilic trifluoromethylating reagents include hypervalent iodine compounds (e.g., Togni's reagents) and sulfonium (B1226848) salts (e.g., Umemoto's reagents). brynmawr.educhem-station.comchem-station.comacs.orgrsc.org The reaction typically proceeds by direct attack of the aromatic ring onto the reagent, leading to the introduction of the CF3 group.
Nucleophilic Trifluoromethylation provides a complementary approach. This strategy requires a pyridine ring bearing a leaving group, such as a halide (e.g., iodine or bromine), at the 4-position. This halo-pyridine can then be treated with a nucleophilic CF3 source. The most common nucleophilic reagent is trifluoromethyltrimethylsilane (TMSCF3), often called the Ruppert-Prakash reagent, which requires activation by a fluoride (B91410) source or other nucleophilic catalyst. nih.govsemanticscholar.orgresearchgate.netresearchgate.net The resulting trifluoromethyl anion (or its equivalent) displaces the leaving group to yield the desired product. Copper-catalyzed trifluoromethylation of iodo-alkoxypyridines using TMSCF3 has been shown to be an effective method. nih.govmdpi.comresearchgate.net
| Strategy | Substrate Requirement | Reagent Example |
| Electrophilic | Electron-rich pyridine ring | Togni's Reagent |
| Nucleophilic | Pyridine with leaving group at C-4 | TMSCF3 / Fluoride source |
Radical-Mediated Trifluoromethylation
Radical trifluoromethylation has become one of the most versatile methods for installing a CF3 group, particularly on heteroaromatic systems. researchgate.netrsc.org This approach involves the generation of a trifluoromethyl radical (•CF3), which is then captured by the pyridine ring. wikipedia.org The •CF3 radical can be generated from various precursors through thermal, photochemical, or redox-initiated processes.
Common radical sources include:
Trifluoroiodomethane (CF3I) : Can generate •CF3 upon photolysis or in the presence of a radical initiator.
Sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) : Generates •CF3 upon oxidation.
Electrophilic reagents (Togni's, Umemoto's) : Can also serve as radical sources under photoredox or reductive conditions.
The reaction with the pyridine ring proceeds via a homolytic aromatic substitution mechanism. The electrophilic nature of the •CF3 radical favors attack on electron-rich positions of the pyridine ring. This method is often advantageous due to its tolerance of a wide range of functional groups and its applicability to direct C-H functionalization, avoiding the need for pre-functionalized substrates. researchgate.net
Use of Trifluoromethyl Building Blocks
An alternative and powerful strategy for synthesizing this compound is to construct the pyridine ring itself using precursors that already contain the trifluoromethyl group. orgsyn.orgresearchgate.net This "building block" approach ensures the unambiguous placement of the CF3 moiety at the desired position.
A prominent example of this strategy is seen in the synthesis of agrochemicals like Pyroxsulam, which contains a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) core. nih.gov The synthesis involves a cyclocondensation reaction using a key trifluoromethyl-containing building block. One such versatile precursor is (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. This compound can react with various nitrogen-containing synthons in a cyclization reaction to form the substituted pyridone, which can then be converted to the final 2-ethoxypyridine product. nih.gov This method offers high regioselectivity and is often used in industrial-scale synthesis.
| Building Block | Chemical Name |
| CF3COOEt | Ethyl trifluoroacetate |
| CF3COCl | Trifluoroacetyl chloride |
| CF3COCH2COOEt | Ethyl 4,4,4-trifluoroacetoacetate |
| EtOCH=CHCOCF3 | (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one |
Green Chemistry Considerations in Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inbiosynce.com In the synthesis of this compound, several strategies can be employed to align with these principles.
Catalysis : The use of catalytic methods, such as photoredox, organocatalytic, or transition-metal catalysis (e.g., iron- or copper-based), is a cornerstone of green chemistry. mdpi.comrsc.org Catalysts reduce the activation energy of reactions, allowing them to proceed under milder conditions and reducing energy consumption. They are used in small amounts and can often be recycled, minimizing waste.
Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Direct C-H trifluoromethylation methods are highly atom-economical as they avoid the use of pre-installed leaving groups that are discarded during the reaction.
Alternative Energy Sources : Microwave-assisted synthesis is a prime example of an alternative energy source that can lead to more efficient and environmentally friendly processes by reducing reaction times and solvent usage. nih.govresearchgate.net
Safer Solvents and Reagents : Green chemistry encourages the use of less hazardous solvents. Research into performing reactions in water, ionic liquids, or even under solvent-free conditions is ongoing. rasayanjournal.co.inrsc.org Additionally, developing reagents with lower toxicity and higher stability contributes to safer laboratory and industrial practices.
By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more sustainable. rasayanjournal.co.in
Atom Economy and Step Efficiency
The final step in synthesizing this compound is typically the reaction of 2-chloro-4-(trifluoromethyl)pyridine with sodium ethoxide. researchgate.net This is a substitution reaction, where the chlorine atom on the pyridine ring is replaced by an ethoxy group.
The reaction is as follows: C₆H₃ClF₃N (2-chloro-4-(trifluoromethyl)pyridine) + C₂H₅ONa (sodium ethoxide) → C₈H₈F₃NO (this compound) + NaCl (sodium chloride)
While often high-yielding, substitution reactions are inherently less atom-economical than addition or rearrangement reactions because a byproduct is always formed (in this case, sodium chloride). rsc.orgrsc.org The trifluoromethyl group, being strongly electron-withdrawing, significantly increases the reactivity of the pyridine ring towards nucleophilic attack, facilitating this substitution. researchgate.net
The table below details the theoretical atom economy for this final substitution step.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 2-chloro-4-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 181.55 | Reactant |
| Sodium ethoxide | C₂H₅ONa | 68.05 | Reactant |
| Total Mass of Reactants | 249.60 | ||
| This compound | C₈H₈F₃NO | 191.15 | Desired Product |
| Sodium chloride | NaCl | 58.44 | Byproduct |
| Total Mass of Products | 249.59 |
Calculation of Atom Economy:
Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100
Atom Economy = (191.15 / 249.60) x 100 ≈ 76.6%
Solvent-Free and Sustainable Reaction Conditions
Modern synthetic chemistry places a strong emphasis on developing sustainable reaction conditions that minimize environmental impact. This includes reducing the use of volatile organic solvents, lowering energy consumption, and utilizing catalysts over stoichiometric reagents. nih.gov
The nucleophilic substitution reaction to form this compound is often carried out using ethanol as the solvent. In this scenario, ethanol serves a dual purpose: it is the precursor to the ethoxide nucleophile (upon reaction with a base like sodium) and the reaction medium. Using a reactant as the solvent can be an effective strategy to reduce the number of components, but the large excess required means that recovery and recycling of the solvent are crucial for the process to be considered sustainable. mdpi.com
Several strategies can be employed to enhance the sustainability of this synthesis:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to shorter reaction times, reduced energy consumption, and cleaner reactions with fewer side products compared to conventional heating methods.
Phase-Transfer Catalysis (PTC): PTC could enable the reaction to proceed in a biphasic system (e.g., an organic solvent and water), which can simplify product isolation and catalyst recycling. This would avoid the need for anhydrous conditions and the use of a large excess of an alcohol solvent.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, which can lead to higher yields and improved safety, especially for exothermic reactions. An alternative synthesis route for a key pyridine intermediate of the drug Doravirine utilizes a flow reactor, highlighting the industrial applicability of this technology for producing complex pyridine derivatives. nih.govjst.go.jp
Solvent-Free Approaches: While challenging for this specific ionic reaction, research into solvent-free organic transformations is a growing field. nih.gov Such reactions can be induced by direct interaction between reactants, sometimes facilitated by grinding (mechanochemistry) or by heating the neat reactant mixture, which significantly reduces waste from solvents. nih.gov
The table below summarizes potential sustainable approaches for the synthesis of this compound.
| Approach | Principle | Potential Advantages |
| Microwave-Assisted Synthesis | Rapid, uniform heating using microwave irradiation. | Reduced reaction times, lower energy consumption, potentially higher yields and purity. |
| Phase-Transfer Catalysis | Facilitates reaction between reactants in different immiscible phases. | Avoids anhydrous solvents, simplifies workup, allows for solvent recycling. |
| Flow Chemistry | Continuous processing in a reactor system. | Enhanced safety, precise control over reaction conditions, improved scalability and yield. nih.govjst.go.jp |
| Use of Greener Solvents | Replacing traditional volatile organic solvents with more benign alternatives. | Reduced environmental impact and health hazards. |
By exploring these modern synthetic methodologies, the production of this compound can be aligned more closely with the principles of green and sustainable chemistry, minimizing waste and environmental impact while maintaining high efficiency.
Chemical Reactivity and Transformations of 2 Ethoxy 4 Trifluoromethyl Pyridine
Reactivity of the Pyridine (B92270) Ring
The pyridine ring's reactivity is heavily influenced by the substituents. The nitrogen atom and the trifluoromethyl group at the C-4 position make the ring electron-poor, which fundamentally governs its susceptibility to electrophilic and nucleophilic attacks.
Electrophilic Aromatic Substitution Studies
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the ring nitrogen, which deactivates the system towards attack by electrophiles. This deactivation is significantly amplified in 2-Ethoxy-4-(trifluoromethyl)pyridine by the presence of the powerful electron-withdrawing trifluoromethyl (-CF3) group. nih.gov While the 2-ethoxy group is an activating, ortho-, para-director, its electron-donating effect is largely overcome by the combined deactivating effects of the nitrogen atom and the -CF3 group.
Consequently, electrophilic substitution on this molecule is expected to be difficult, requiring harsh reaction conditions. researchgate.net If substitution were to occur, it would likely be directed to the C-3 or C-5 positions, which are least deactivated. However, specific studies detailing electrophilic aromatic substitution reactions on this compound are not prevalent in the literature, suggesting that such transformations are synthetically unfavorable.
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Core
In stark contrast to its inertness towards electrophiles, the pyridine ring of this compound is highly activated for nucleophilic aromatic substitution (SNAr). The convergence of the electron-withdrawing effects from the ring nitrogen and the C-4 trifluoromethyl group creates significant electron deficiency at the C-2 and C-6 positions. This makes the ring susceptible to attack by nucleophiles. researchgate.net
In this molecule, the ethoxy group at the C-2 position can function as a leaving group, allowing for its displacement by a variety of nucleophiles. While direct studies on the ethoxy derivative are limited, the reactivity of analogous compounds such as 2-fluoro- and 2-chloro-4-(trifluoromethyl)pyridine (B1345723) provides strong evidence for this pathway. The fluoride (B91410) and chloride ions are excellent leaving groups in SNAr reactions and are readily displaced by nucleophiles. A trifluoromethyl group at the C-4 position has been shown to significantly increase the rate of nucleophilic substitution at the C-2 position. researchgate.net
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Related 2-Halo-4-(trifluoromethyl)pyridines
| Starting Material | Nucleophile | Product | Typical Conditions |
|---|---|---|---|
| 2-Fluoro-4-(trifluoromethyl)pyridine | Sodium Ethoxide (NaOEt) | This compound | Ethanol (B145695), Room Temperature |
| 2-Chloro-4-(trifluoromethyl)pyridine | Ammonia (B1221849) (NH3) | 2-Amino-4-(trifluoromethyl)pyridine (B24480) | Aqueous Ammonia, Heat |
| 2-Chloro-4-(trifluoromethyl)pyridine | Sodium Methoxide (NaOMe) | 2-Methoxy-4-(trifluoromethyl)pyridine (B1358264) | Methanol, Heat |
| 2-Fluoro-4-(trifluoromethyl)pyridine | Pyrrolidine | 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine | Solvent, Base |
Transformations Involving the Ethoxy Substituent
Ether Cleavage and Exchange Reactions
The ethoxy group can be cleaved from the pyridine ring under strong acidic conditions. libretexts.orglibretexts.org This reaction, known as ether cleavage, typically proceeds by protonation of the ether oxygen by a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI), followed by nucleophilic attack of the resulting halide ion. stackexchange.comtransformationtutoring.com
For an aryl ether, the cleavage occurs via an SN2 mechanism where the halide attacks the less sterically hindered ethyl group. libretexts.orgstackexchange.com This results in the formation of an ethyl halide and the corresponding pyridinol, which exists in equilibrium with its pyridone tautomer. The C(sp2)-O bond of the pyridine ring is not cleaved because nucleophilic attack on an aromatic carbon is unfavorable. libretexts.orglibretexts.org
Reaction Scheme: this compound + HBr → 4-(Trifluoromethyl)pyridin-2(1H)-one + Ethyl bromide
Table 2: Reagents for Ether Cleavage
| Reagent | Description | Typical Conditions |
|---|---|---|
| Hydrobromic Acid (HBr) | A strong acid that provides a good nucleophile (Br-). | Aqueous HBr (e.g., 48%), reflux. researchgate.net |
| Hydroiodic Acid (HI) | A very effective reagent for ether cleavage due to the high acidity and nucleophilicity of I-. | Aqueous HI, reflux. |
| Boron Tribromide (BBr3) | A powerful Lewis acid used for cleaving ethers, often under milder conditions than HBr or HI. | Anhydrous solvent (e.g., DCM), often at low temperatures. |
Oxidation and Reduction Pathways
The ethoxy group itself is generally robust and not susceptible to common oxidation or reduction reactions without affecting the more reactive pyridine ring. The C-O single bonds are stable, and the ethyl group lacks features that would make it prone to oxidation under standard conditions. Similarly, reduction of the ethoxy group is not a typical transformation. Any strong reducing or oxidizing conditions would likely target the aromatic pyridine ring first.
Reactivity at the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is one of the most stable and chemically inert functional groups in organic chemistry. nih.gov This stability arises from the high strength of the carbon-fluorine bond. As a result, the -CF3 group in this compound does not participate in most chemical transformations. It is stable to the conditions required for nucleophilic aromatic substitution on the ring and acidic ether cleavage.
Reactions that transform the -CF3 group are rare and typically require harsh conditions, such as high temperatures or radical-based mechanisms, which are not commonly employed in standard synthetic manipulations of pyridines. lookchem.com In some specific contexts, anionically activated trifluoromethyl groups can be transformed, but this requires strong activation from other substituents not typically present in this molecule. lookchem.com
Defluorination and Halogen Exchange Reactions
The trifluoromethyl group is generally characterized by high bond strength, making defluorination reactions challenging. However, specific strategies have been developed to activate the C-F bonds of 4-(trifluoromethyl)pyridines, leading to partial defluorination. One notable approach involves the monoselective defluorofunctionalization by invoking a pyridyldifluoromethyl anion as a key intermediate. chemrxiv.org This transformation represents an umpolung of the typical reactivity of the fluoroalkyl unit, converting it from an electrophilic to a nucleophilic center. chemrxiv.org
In contrast to targeted defluorination, classical halogen exchange reactions (halex reactions), which are often used to introduce fluorine into aromatic systems, are generally not viable for converting a trifluoromethyl group back to other trihalomethyl groups due to the exceptional stability of the C-F bond. Such exchanges typically require harsh conditions and are more common for replacing chlorine or bromine with fluorine on an aromatic ring. The reverse reaction on a CF3 group is thermodynamically unfavorable.
Derivatization via C-F Bond Activation
Building on the principles of selective defluorination, derivatization of the trifluoromethyl group via C-F bond activation provides a pathway to novel fluorinated molecules. A key strategy involves the reaction of 4-trifluoromethylpyridines with a diboron-base system, which facilitates the formation of a 4-pyridyldifluoromethyl anion. This nucleophilic intermediate can then engage in reactions with various electrophiles. chemrxiv.org
When combined with iridium catalysis, this method has been successfully applied to the asymmetric defluoroallylation of 4-trifluoromethylpyridines, creating a difluoroalkyl-substituted chiral center with good yields and excellent enantioselectivity. chemrxiv.org This reaction demonstrates that selective activation of a single C-F bond within the CF3 group is achievable, opening an avenue for synthesizing complex chiral molecules. The reaction is, however, sensitive to steric hindrance, with substitution at the 2-position of the pyridine ring showing diminished reactivity. chemrxiv.org
The scope of this transformation has been explored with various substituted 4-trifluoromethylpyridines, demonstrating tolerance for a range of functional groups on the pyridine ring.
| Substrate (Pyridine Derivative) | Allyl Carbonate Partner | Product Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| 3-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine | Cinnamyl methyl carbonate | 85 | 96 |
| 3-(4-fluorophenyl)-4-(trifluoromethyl)pyridine | Cinnamyl methyl carbonate | 78 | 94 |
| 3-(thiophen-2-yl)-4-(trifluoromethyl)pyridine | Cinnamyl methyl carbonate | 72 | 96 |
| 3-vinyl-4-(trifluoromethyl)pyridine | Cinnamyl methyl carbonate | 75 | 96 |
| 3-benzyl-4-(trifluoromethyl)pyridine | Cinnamyl methyl carbonate | 71 | 95 |
Site-Selective Functionalization of the Pyridine Nucleus
Functionalization of the pyridine ring itself can be achieved with high regioselectivity by leveraging the directing effects of the existing substituents.
Directed Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates with an organolithium reagent, lowering the kinetic barrier for deprotonation at the adjacent ortho position. baranlab.org
In this compound, the ethoxy group at the C-2 position can serve as an effective DMG. Alkoxy groups are well-established DMGs in pyridine chemistry, typically directing lithiation to the C-3 position. arkat-usa.org The strong electron-withdrawing nature of the trifluoromethyl group at C-4 increases the acidity of the protons at C-3 and C-5, further favoring deprotonation. Given the proximity of the C-3 proton to the directing ethoxy group, metalation is strongly predicted to occur at this site upon treatment with a suitable lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures. arkat-usa.orgclockss.org Subsequent quenching of the resulting 3-lithiated intermediate with an electrophile would yield a 2,3,4-trisubstituted pyridine derivative. While studies on 2-alkoxypyridines sometimes show competing lithiation at C-6 under specific conditions, the electronic deactivation at positions C-5 and C-6 by the remote CF3 group makes C-3 the most probable site for DoM in this specific substrate. researchgate.net
C-H Functionalization Approaches
Direct C-H functionalization offers an alternative route to modify the pyridine nucleus without pre-functionalization. For electron-deficient heterocycles like pyridine, radical-mediated reactions, such as the Minisci reaction, are particularly effective. bohrium.comrsc.org The pyridine ring, especially when substituted with a potent electron-withdrawing group like trifluoromethyl, is activated towards attack by nucleophilic radicals. nih.gov
The regioselectivity of such reactions is governed by the electronic properties of the ring. Radical attack preferentially occurs at the electron-deficient α (C-2, C-6) and γ (C-4) positions. nih.gov In this compound, the C-2 and C-4 positions are already substituted. Therefore, the most likely site for a radical-based C-H functionalization is the C-6 position. The C-3 and C-5 positions are generally less reactive towards radical attack in pyridine systems. The presence of the C-2 ethoxy group, an electron-donating group, has a minor deactivating effect towards nucleophilic radicals but does not override the strong directing influence of the ring nitrogen and the C-4 trifluoromethyl group. nih.gov
Mechanistic Investigations of Key Reaction Pathways
Understanding the mechanisms of the aforementioned reactions is crucial for optimizing conditions and predicting outcomes. While detailed mechanistic studies specifically on this compound are limited, analysis of related systems provides significant insight.
Kinetic and Thermodynamic Analyses
The regioselectivity of metalation reactions is often determined by a balance between kinetic and thermodynamic control. acs.org The kinetically favored product arises from the fastest deprotonation step, which is often the proton sterically most accessible or electronically activated by a DMG. The thermodynamically favored product corresponds to the most stable organolithium intermediate. The relative acidity (pKa) of the C-H bonds on the ring is a key indicator of the thermodynamic stability of the resulting carbanion. researchgate.net For this compound, the powerful inductive effect of the CF3 group significantly increases the acidity of the protons at C-3 and C-5, suggesting that the corresponding lithiated species would be thermodynamically stable. The DoM reaction to the C-3 position is likely favored both kinetically (due to the directing ethoxy group) and thermodynamically (due to the influence of the CF3 group).
For C-F activation pathways, kinetic analyses are essential to elucidate the rate-determining step and the nature of the reactive intermediates. Studies on related defluorination reactions would involve measuring reaction rates under varying concentrations of substrate, reagents, and catalysts to determine reaction orders and calculate rate constants. researchgate.net Such data would help to confirm whether the cleavage of the C-F bond or a subsequent step is rate-limiting. However, specific kinetic and thermodynamic parameters for the reactions of this compound have not been extensively reported in the literature.
Identification of Reaction Intermediates in the Formation of this compound
The direct experimental identification and characterization of reaction intermediates in the transformations of this compound are not extensively documented in publicly available scientific literature. However, insight into the transient species involved can be gleaned by examining the plausible mechanistic pathways of its synthesis, particularly through the common method of cyclocondensation.
One of the primary routes for the synthesis of trifluoromethyl-substituted pyridines involves the use of fluorinated building blocks. researchgate.netnih.gov For the formation of a 4-(trifluoromethyl)pyridine (B1295354) ring, a key precursor is often a trifluoromethyl-containing enone, such as (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. The reaction of this building block with an ammonia source provides a pathway to the corresponding pyridone, which can then be converted to this compound. While the intermediates in this specific transformation are not definitively isolated and characterized in the literature, a plausible reaction mechanism can be proposed based on established principles of condensation and cyclization reactions, such as those related to the Hantzsch pyridine synthesis. wikipedia.orgorganic-chemistry.org
The initial step is proposed to be a Michael addition of ammonia to the α,β-unsaturated ketone system of the trifluoromethyl-containing enone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyridine ring.
Plausible Intermediates in the Synthesis of the 4-(Trifluoromethyl)pyridone Ring:
A proposed mechanistic pathway for the formation of the precursor to this compound, 4-(trifluoromethyl)pyridin-2-ol, involves the following key intermediates:
Michael Adduct: The reaction likely initiates with the nucleophilic attack of ammonia on the β-carbon of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. This 1,4-conjugate addition leads to the formation of an enolate intermediate which then tautomerizes to the more stable β-amino ketone.
Hemiaminal Intermediate: Following the initial Michael addition, the terminal amino group can undergo an intramolecular nucleophilic attack on the ketone carbonyl carbon. This cyclization step results in the formation of a cyclic hemiaminal intermediate.
Dehydrated Dihydropyridone Intermediate: The hemiaminal is typically unstable and readily undergoes dehydration, losing a molecule of water to form a dihydropyridone intermediate. This step is a key driving force towards the formation of the stable heterocyclic ring.
4-(Trifluoromethyl)pyridin-2-ol: Aromatization of the dihydropyridone intermediate, through the loss of a molecule of ethanol from the ethoxy group and subsequent tautomerization, would lead to the formation of the more stable aromatic product, 4-(trifluoromethyl)pyridin-2-ol. This pyridone can then be subsequently converted to this compound through etherification.
The following table summarizes the proposed intermediates in the formation of the 4-(trifluoromethyl)pyridone ring, a direct precursor to this compound.
| Intermediate Name | Molecular Formula | Key Structural Features | Role in Reaction Pathway |
| Michael Adduct (β-amino ketone form) | C6H10F3NO2 | Acyclic β-amino ketone with a trifluoromethyl group. | Product of the initial nucleophilic addition of ammonia to the enone. |
| Cyclic Hemiaminal | C6H10F3NO2 | Six-membered heterocyclic ring containing a hydroxyl and an amino group on the same carbon. | Result of intramolecular cyclization of the Michael adduct. |
| Dihydropyridone | C6H8F3NO | Six-membered heterocyclic ring with one double bond and a ketone functional group. | Formed after the dehydration of the cyclic hemiaminal. |
It is important to note that these intermediates are proposed based on established reaction mechanisms for similar transformations. wikipedia.orgorganic-chemistry.org Their transient nature makes direct isolation and spectroscopic identification challenging without specifically designed experimental conditions, such as low-temperature spectroscopy or trapping experiments. Further dedicated mechanistic studies would be required for their definitive identification and characterization.
Applications of 2 Ethoxy 4 Trifluoromethyl Pyridine in Advanced Organic Synthesis
Role as a Key Building Block for Complex Molecules
2-Ethoxy-4-(trifluoromethyl)pyridine serves as a foundational component for constructing intricate molecular architectures. The inherent reactivity of the substituted pyridine (B92270) ring allows for its elaboration into a wide array of more complex structures. The trifluoromethylpyridine core is a key feature in numerous active compounds in the agrochemical and pharmaceutical sectors. nih.govresearchoutreach.org Synthetic strategies often rely on building blocks like this compound or its close chemical relatives, such as 2-chloro- or 2-bromo-4-(trifluoromethyl)pyridine, to introduce this essential scaffold early in a synthetic sequence. researchgate.net
The value of this building block lies in the predictable reactivity at the C-2 position, which is electronically activated for nucleophilic attack. stackexchange.comechemi.com This allows for the strategic introduction of diverse functional groups, transforming the simple starting material into advanced intermediates tailored for subsequent reaction steps. This modular approach is fundamental in modern organic synthesis, enabling the efficient assembly of complex target molecules.
Precursor to Diversified Heterocyclic Scaffolds
The chemical versatility of this compound makes it an excellent precursor for a variety of other heterocyclic systems. Its structure can be methodically altered to produce simple derivatives or built upon to construct more elaborate fused-ring systems.
A primary application of this compound is in the synthesis of other 2-substituted pyridine derivatives via nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and the C-4 trifluoromethyl group cooperatively withdraw electron density from the ring, making the C-2 and C-6 positions electron-deficient and thus highly susceptible to attack by nucleophiles. quora.comyoutube.com The ethoxy group at C-2 can function as a competent leaving group, allowing for its displacement by a wide range of nucleophiles. quimicaorganica.org
This reaction pathway provides a straightforward method for introducing amines, alcohols, thiols, and other functionalities at the 2-position, thereby generating a diverse library of 4-(trifluoromethyl)pyridine (B1295354) derivatives from a single, common precursor.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions This interactive table showcases potential transformations of this compound with various nucleophiles to generate diversified pyridine derivatives.
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Primary Amine | R-NH₂ | 2-Amino-4-(trifluoromethyl)pyridines |
| Secondary Amine | R₂NH | 2-(Dialkylamino)-4-(trifluoromethyl)pyridines |
| Alkoxide | R-ONa | 2-Alkoxy-4-(trifluoromethyl)pyridines |
While many synthetic routes to fused heterocycles like quinolines and pyrazolopyridines involve constructing the pyridine ring onto an existing carbocyclic or heterocyclic frame, an alternative strategy involves the elaboration and subsequent cyclization of a pre-formed pyridine. researchgate.netnih.govnih.gov this compound is a potential starting material for such strategies. A plausible, though not widely documented, approach would involve functionalization at the C-3 position, adjacent to the ethoxy group, followed by an intramolecular cyclization reaction to form the new fused ring.
For example, a hypothetical synthesis of a pyrazolo[3,4-b]pyridine derivative could begin with the introduction of a suitable functional group at the C-3 position of the pyridine ring. This could be followed by a reaction sequence that builds the pyrazole (B372694) ring, culminating in a cyclization step. The synthesis of pyrazolopyridine systems is of significant interest in medicinal chemistry. nih.gov Similarly, quinoline (B57606) synthesis often involves the annulation of a benzene (B151609) ring onto a pyridine. rsc.orgresearchgate.netorganic-chemistry.org A strategy starting from this compound would require introducing appropriate functionalities at the C-3 and C-4 positions to facilitate the formation of the fused carbocyclic ring.
Utilization in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single operation, minimizing waste and purification steps. mdpi.com These methods are particularly powerful for the synthesis of heterocyclic compounds. researchgate.netresearchgate.net For instance, multicomponent routes have been developed for the synthesis of trifluoromethyl-substituted pyridines and pyrazolo[4,3-c]pyridines. researchgate.netnih.gov
However, the direct utilization of this compound as a starting component in documented cascade or multicomponent reactions is not extensively reported in the scientific literature. Synthetic approaches in this area tend to focus on constructing the trifluoromethyl-substituted pyridine ring itself as the product of the multicomponent reaction, rather than using it as a reactant. researchgate.netchemmethod.com
Contributions to Libraries for Chemical Biology Probes
The development of chemical probes for exploring biological systems is a cornerstone of chemical biology. This often requires the synthesis of large, diverse collections of related small molecules, known as compound libraries. This compound is an ideal scaffold for this purpose. Its defined point of reactivity at the C-2 position allows for its use in parallel synthesis, a technique used to rapidly generate a library of compounds.
By reacting the common pyridine core with a diverse set of building blocks (e.g., a collection of different amines or thiols), a library of analogs can be efficiently produced. Each member of the library retains the core 4-(trifluoromethyl)pyridine structure but features a unique substituent at the 2-position. This systematic variation allows for the exploration of structure-activity relationships (SAR) when the library is screened against a biological target.
Table 2: Conceptual Workflow for Library Synthesis This interactive table outlines the process of using this compound as a scaffold for generating a chemical library for screening purposes.
| Step | Action | Description |
|---|---|---|
| 1. Scaffolding | Select this compound as the core structure. | The core provides the foundational trifluoromethylpyridine motif. |
| 2. Diversification | React the scaffold with a library of diverse nucleophiles (e.g., 100 different amines). | A parallel synthesizer can be used to perform many reactions simultaneously. |
| 3. Purification | Purify the resulting products. | Automated purification systems are often employed. |
Intermediate in the Academic Development of Agrochemical and Pharmaceutical Leads
The 4-(trifluoromethyl)pyridine moiety is a privileged structure found in several important agrochemical and pharmaceutical compounds. nih.govjst.go.jp The synthesis of these molecules relies heavily on the availability of functionalized pyridine intermediates. While the specific precursor used in an industrial setting may vary, compounds like this compound and its close analogs are central to the synthetic methodologies developed in academic and industrial research.
Pyroxsulam: This herbicide, developed by Dow AgroSciences, features a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure, which is structurally very similar to the ethoxy analog. nih.govjst.go.jp Synthetic routes to this class of compounds often involve the cyclocondensation of a trifluoromethyl-containing building block, such as (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, to form a pyridone intermediate, which is then further functionalized. nih.gov
Relacorilant: In the development of this pharmaceutical candidate, 2-Bromo-4-(trifluoromethyl)pyridine was identified as a key intermediate. researchgate.net The synthesis of this intermediate again relies on the construction of the pyridine ring from acyclic precursors containing the trifluoromethyl group. researchgate.net This highlights a common and powerful strategy for accessing the 4-(trifluoromethyl)pyridine core structure.
Bimiralisib: This investigational cancer therapeutic contains a 2-amino-4-(trifluoromethyl)pyridine (B24480) group. researchgate.net Synthetic routes to this compound typically employ 2-chloro-4-(trifluoromethyl)pyridine (B1345723) as the key intermediate, which undergoes nucleophilic substitution with an amine. researchgate.netagropages.com The 2-chloro precursor itself is synthesized through multi-step sequences often starting from 4-methylpyridine. agropages.com
Table 3: Key Intermediates in Agrochemical and Pharmaceutical Synthesis This interactive table summarizes key 4-(trifluoromethyl)pyridine intermediates and their application in the synthesis of notable lead compounds.
| Intermediate | Target Compound Class | Example |
|---|---|---|
| 2-Methoxy-4-(trifluoromethyl)pyridine | Herbicides | Pyroxsulam |
| 2-Bromo-4-(trifluoromethyl)pyridine | Pharmaceuticals | Relacorilant |
These examples underscore the strategic importance of accessible, functionalized 4-(trifluoromethyl)pyridine building blocks. The methodologies developed for their synthesis and subsequent elaboration are critical for the discovery and development of new, biologically active molecules.
Computational and Theoretical Studies on 2 Ethoxy 4 Trifluoromethyl Pyridine
Electronic Structure and Reactivity Predictions
The arrangement of electrons in a molecule dictates its physical and chemical properties. Computational methods can map out electron density, identify reactive sites, and predict how the molecule will interact with other chemical species.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. researchgate.net This method is based on the principle that the total energy of a system can be determined from its electron density. For 2-Ethoxy-4-(trifluoromethyl)pyridine, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), would be used to determine its optimized molecular geometry, giving precise bond lengths and angles. researchgate.net
These calculations would also yield fundamental electronic properties, including total energy, dipole moment, and the distribution of electrostatic potential. The molecular electrostatic potential (MEP) map, for instance, would visually identify the electron-rich and electron-deficient regions of the molecule. In this compound, the nitrogen atom and the oxygen of the ethoxy group are expected to be electron-rich (nucleophilic) sites, while the carbon atom attached to the fluorine atoms and the hydrogen atoms of the pyridine (B92270) ring would be electron-deficient (electrophilic).
Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgpku.edu.cn The energy and spatial distribution of these orbitals are critical for predicting chemical reactivity. researchgate.net
For this compound, an FMO analysis would reveal the following:
HOMO: This orbital, representing the site of electron donation, would likely be localized on the electron-rich parts of the molecule. The ethoxy group, being an electron-donating group, and the pyridine ring's π-system would be expected to contribute significantly to the HOMO.
LUMO: This orbital indicates the site for accepting electrons. The LUMO would be expected to be distributed over the electron-deficient pyridine ring and the strongly electron-withdrawing trifluoromethyl group.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excited and thus more reactive. scispace.com
Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound (Note: This table is illustrative and based on theoretical principles, as specific calculated values for this compound were not found.)
| Orbital | Predicted Location of Highest Density | Implied Reactivity |
| HOMO | Pyridine ring π-system and ethoxy group | Site for electrophilic attack |
| LUMO | Pyridine ring and trifluoromethyl group | Site for nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Indicates relative chemical stability |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.deq-chem.com This method quantifies electron delocalization and charge transfer between orbitals. wisc.edu
An NBO analysis of this compound would likely reveal:
Hyperconjugative Interactions: Significant stabilization energy (E²) arising from the delocalization of electrons from the oxygen lone pairs (donor NBOs) of the ethoxy group into the antibonding π* orbitals (acceptor NBOs) of the pyridine ring.
Charge Distribution: The analysis would quantify the natural atomic charges on each atom, confirming the electronegative character of the nitrogen, oxygen, and fluorine atoms and the electropositive nature of the carbon and hydrogen atoms. This provides a more detailed picture than the MEP map alone.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of a molecule are crucial to its function. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, the primary focus would be on the rotation around the C-O bond of the ethoxy group, which would determine its orientation relative to the pyridine ring.
Molecular Dynamics (MD) simulations could be employed to study the time-dependent behavior of the molecule. nih.gov By simulating the motions of the atoms over time, MD can provide insights into the flexibility of the ethoxy and trifluoromethyl groups and how the molecule's conformation changes in different environments, such as in a solvent. nih.gov
Prediction of Spectroscopic Parameters (theoretical, not experimental data)
Computational methods can predict various spectroscopic properties, which is extremely useful for interpreting experimental data and confirming molecular structures.
The Gauge-Independent Atomic Orbital (GIAO) method is a highly reliable quantum chemical technique for calculating nuclear magnetic resonance (NMR) chemical shifts. q-chem.com By computing the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F), theoretical chemical shifts can be predicted. nih.gov
For this compound, GIAO calculations performed at the DFT level would predict the chemical shifts for all unique nuclei in the molecule. These theoretical values, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), are invaluable for:
Assigning Experimental Spectra: Helping to unambiguously assign the signals in an experimental NMR spectrum to specific atoms in the molecule.
Understanding Substituent Effects: Quantifying how the electron-donating ethoxy group and the electron-withdrawing trifluoromethyl group influence the electronic environment, and thus the chemical shifts, of the various nuclei in the pyridine ring.
Vibrational Frequencies (IR, Raman) Prediction
The vibrational characteristics of a molecule are fundamental to its identity and can be effectively predicted using computational methods like Density Functional Theory (DFT). These predictions are crucial for interpreting experimental infrared (IR) and Raman spectra. While specific experimental spectra for this compound are not widely published, a comprehensive analysis can be extrapolated from studies on analogous compounds, such as 2-methoxy-3-(trifluoromethyl)pyridine. jocpr.comresearchgate.net
DFT calculations, typically using methods like B3LYP with a 6-311++G(d,p) basis set, are employed to determine the fundamental vibrational frequencies. jocpr.comresearchgate.net The assignments for various vibrational modes, including those of the pyridine ring, the ethoxy group, and the trifluoromethyl group, provide a virtual fingerprint of the molecule.
Key vibrational modes for a similar compound, 2-methoxy-3-(trifluoromethyl)pyridine, have been assigned and are presented below. These assignments offer a strong predictive framework for this compound, with expected minor shifts due to the difference between an ethoxy and a methoxy (B1213986) group and the altered substitution pattern on the pyridine ring.
Table 1: Predicted Vibrational Frequencies and Assignments for an Analogous Trifluoromethylpyridine Compound Data based on 2-methoxy-3-(trifluoromethyl)pyridine. jocpr.com
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (B3LYP/6-311++G(d,p)) | Assignment |
| C-H Stretching (Pyridine Ring) | 3099, 3077, 3064 | Stretching vibrations of the C-H bonds on the aromatic ring. |
| C-H Stretching (Ethoxy Group) | ~2990 (asymmetric), ~2920 (symmetric) | Asymmetric and symmetric stretching of the C-H bonds in the ethyl group. |
| C-C Stretching (Pyridine Ring) | 1611, 1589, 1458, 1419 | In-plane stretching vibrations characteristic of the pyridine aromatic ring. |
| C-F Stretching (CF₃ Group) | 1334, 1178, 1139 | Asymmetric and symmetric stretching modes of the C-F bonds. |
| C-O-C Stretching (Ethoxy Group) | ~1280 (asymmetric), ~1013 (symmetric) | Asymmetric and symmetric stretching of the ether linkage. |
| Ring Deformation | 621, 1013 (in-plane); 773, 465 (out-of-plane) | In-plane and out-of-plane bending vibrations of the pyridine ring structure. |
This table is interactive. Users can sort and filter the data.
The trifluoromethyl group typically exhibits strong, characteristic absorption bands in the IR spectrum due to the high polarity of the C-F bonds. jocpr.com Similarly, the vibrations of the ethoxy group and the pyridine ring structure contribute to a complex and unique spectral pattern that allows for its identification. jocpr.com
Elucidation of Reaction Mechanisms through Computational Modeling
Computational modeling is an indispensable tool for understanding the intricate details of chemical reactions at a molecular level. For a molecule like this compound, these methods can map out potential reaction pathways, identify intermediate structures, and calculate the energy changes that govern the reaction's feasibility and rate. This is particularly relevant for reactions such as nucleophilic aromatic substitution (SNAr), a common reaction for electron-deficient pyridine rings. nih.govresearchgate.net
A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). Identifying the geometry and energy of this TS is paramount to understanding the reaction mechanism. Computational methods, particularly DFT, are used to locate the TS on the potential energy surface. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate.
For this compound, a hypothetical SNAr reaction with a nucleophile (e.g., piperidine) would be modeled to find the transition state for the formation of the Meisenheimer complex intermediate. researchgate.net The calculations would reveal the precise geometry of the interacting molecules at the peak of the reaction profile and provide a quantitative value for the activation energy, indicating how readily the ethoxy group can be displaced. researchgate.net
Reaction coordinate analysis, often performed through Intrinsic Reaction Coordinate (IRC) calculations, maps the entire path of a reaction from reactants to products, passing through the transition state. This analysis provides a continuous view of the geometric and energetic changes occurring during the reaction.
By performing an IRC calculation for a reaction involving this compound, one can visualize the bond-breaking and bond-forming processes. For instance, in an SNAr reaction, the analysis would show the nucleophile approaching the pyridine ring, the formation of a new bond, the delocalization of charge within the Meisenheimer intermediate, and the final expulsion of the ethoxy leaving group. This detailed mapping confirms that the identified transition state correctly connects the reactants and products and provides a deeper understanding of the reaction dynamics.
Global and Local Reactivity Descriptors
Conceptual Density Functional Theory (CDFT) provides a framework for quantifying the reactivity of a molecule using various descriptors. ias.ac.innih.gov These descriptors, derived from the electronic structure, help predict how a molecule will behave in a chemical reaction, indicating its stability and the most likely sites for electrophilic or nucleophilic attack. ias.ac.inresearchgate.net
Table 2: Key Global Reactivity Descriptors and Their Formulas
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Potential (μ) | μ = -(I+A)/2 | Represents the "escaping tendency" of electrons from a system. |
| Chemical Hardness (η) | η = (I-A)/2 | Measures the resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1/(2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = μ²/ (2η) | Measures the propensity of a species to accept electrons. |
This table is interactive. Users can sort and filter the data.
Local reactivity descriptors , such as the Fukui function, pinpoint the most reactive sites within a molecule. researchgate.net The Fukui function identifies regions where the electron density changes most significantly upon the addition or removal of an electron, corresponding to the most likely sites for nucleophilic (f+) or electrophilic (f-) attack, respectively. For this compound, these calculations would likely indicate that the carbon atoms of the pyridine ring, particularly those influenced by the powerful electron-withdrawing CF₃ group, are the most susceptible to nucleophilic attack.
Advanced Analytical Methodologies in the Research of 2 Ethoxy 4 Trifluoromethyl Pyridine
High-Resolution Mass Spectrometry for Mechanistic Investigations
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for elucidating the complex reaction mechanisms involving fluorinated pyridine (B92270) derivatives. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), enabling the determination of elemental compositions for reactants, intermediates, products, and byproducts. This precision is critical for distinguishing between species with very similar nominal masses.
In mechanistic studies of reactions involving 2-Ethoxy-4-(trifluoromethyl)pyridine, HRMS can be coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to gently ionize molecules from the reaction mixture. By analyzing the mass-to-charge ratio of these ions, researchers can:
Identify Transient Intermediates: Many chemical reactions proceed through short-lived intermediates. HRMS can detect these species, providing direct evidence for a proposed reaction pathway.
Characterize Reaction Products: The exact mass measurement confirms the elemental formula of the final products, validating the outcome of the reaction.
Elucidate Fragmentation Pathways: Tandem mass spectrometry (MS/MS) experiments within an HRMS instrument involve isolating a specific ion, fragmenting it, and analyzing the resulting fragments. This fragmentation pattern provides structural information and can help to distinguish between isomers.
For instance, in studying the nucleophilic aromatic substitution (SNAr) reactions common to electron-deficient pyridine rings like that in this compound, HRMS can help confirm the structure of intermediates and products. researchgate.net The high electrophilicity of the carbon atoms in the pyridine ring, influenced by the trifluoromethyl group, makes it susceptible to nucleophilic attack. researchgate.netwikipedia.org Mechanistic investigations can track the formation of key intermediates, confirming the proposed reaction steps. researchgate.net
| Ion Type | Hypothetical m/z | Elemental Composition | Role in Mechanistic Study |
| Reactant Ion | 206.0682 | C8H9F3NO+ | Confirms mass of starting material |
| Intermediate | 251.0947 | C10H14F3N2O2+ | Evidence for a key transient species |
| Product Ion | 234.0998 | C10H12F3N2O+ | Confirms mass of the final product |
This interactive table presents hypothetical HRMS data for a reaction involving this compound, illustrating how exact mass measurements are used to determine elemental compositions and confirm reaction species.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For a compound like this compound, with its various hydrogen, carbon, and fluorine nuclei, advanced NMR methods provide a wealth of information.
While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, two-dimensional (2D) NMR experiments are often required for the unambiguous structural assignment of complex derivatives. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal connectivity between atoms.
¹H-¹H COSY: Identifies protons that are coupled to each other, typically on adjacent carbon atoms. This is useful for mapping out the proton network within the ethoxy group and the pyridine ring.
¹H-¹³C HSQC: Correlates each proton signal with the signal of the carbon atom it is directly attached to.
¹H-¹³C HMBC: Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. ipb.pt
¹⁹F NMR: The presence of the trifluoromethyl group provides a unique spectroscopic handle. ¹⁹F NMR is highly sensitive and can provide information about the electronic environment around the CF₃ group. rsc.orgrsc.org
These techniques are crucial when this compound is used as a building block in the synthesis of larger, more complex molecules, ensuring the correct regiochemistry and connectivity of the final product. chemrxiv.org
| 2D NMR Experiment | Information Provided | Example Application for a Derivative |
| COSY | ¹H-¹H spin-spin coupling networks | Confirming the ethyl group (-O-CH₂-CH₃) connectivity |
| HSQC | Direct ¹H-¹³C one-bond correlations | Assigning specific proton signals to their attached carbons in the pyridine ring |
| HMBC | ¹H-¹³C long-range (2-3 bond) correlations | Establishing the connection point of a new substituent to the pyridine ring |
| NOESY | Through-space correlations between protons | Determining the spatial arrangement and stereochemistry of complex derivatives |
This interactive table summarizes key 2D NMR techniques and their applications in the structural elucidation of molecules derived from this compound.
Molecules can adopt different conformations in the solid state compared to in solution. Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their crystalline or amorphous solid forms. ox.ac.uk While solution NMR spectra feature sharp lines due to the rapid tumbling of molecules, in ssNMR, techniques like Magic Angle Spinning (MAS) are required to average out anisotropic interactions and obtain high-resolution spectra. nih.gov
For fluorinated compounds, ¹⁹F ssNMR can be particularly informative. nih.gov Studies on related fluorinated heterocyclic compounds have shown that ssNMR can reveal distinct conformations that are averaged out in solution. nih.govresearchgate.net This information is valuable for understanding polymorphism, where a compound can exist in different crystal forms with potentially different physical properties. Conformational analysis helps rationalize intermolecular interactions within the crystal lattice, which can influence properties like solubility and stability. researchgate.net
X-ray Crystallography for Detailed Structural Insights
X-ray crystallography provides the most definitive structural information for a molecule by mapping its electron density in a single crystal. nih.gov This technique yields a precise three-dimensional model showing the exact positions of atoms, bond lengths, bond angles, and torsional angles.
This detailed structural data is fundamental to understanding reactivity. For substituted pyridines, crystallographic analysis can reveal:
Influence of Substituents: The electron-withdrawing trifluoromethyl group and the electron-donating ethoxy group distort the geometry and electron distribution of the pyridine ring. wikipedia.orgnih.gov X-ray data quantifies these distortions, showing changes in C-C and C-N bond lengths compared to unsubstituted pyridine.
Intermolecular Interactions: The crystal packing reveals how molecules interact with each other in the solid state (e.g., π-π stacking, hydrogen bonding). These interactions can influence the accessibility of certain sites to reagents, thereby affecting solid-state reactivity. acs.org
Correlation with Reactivity: By comparing the crystal structures of a series of related compounds, researchers can establish structure-activity relationships. For example, a shorter bond length or a specific bond angle might be correlated with higher reactivity at a particular site. The arrangement of molecules in the crystal lattice can explain why a reaction might proceed differently in the solid state compared to in solution. nih.govnih.gov
| Structural Parameter | Typical Value (Å or °) | Insight into Reactivity |
| C-F Bond Length | ~1.35 Å | Strength and stability of the trifluoromethyl group |
| C-N-C Bond Angle | ~117° | Electronic effects of substituents on the pyridine ring |
| C2-O Bond Length | ~1.36 Å | Character of the bond to the ethoxy substituent |
| Intermolecular Packing | Varies | Reveals potential sites for solid-state reactions and influences bulk properties |
This interactive table displays representative crystallographic data for a substituted fluorinated pyridine, highlighting how these structural parameters inform an understanding of the molecule's chemical behavior. Data is generalized from studies on related structures. acs.org
In-Situ and Operando Spectroscopic Techniques for Reaction Monitoring
In-situ and operando spectroscopy allow researchers to "watch" a chemical reaction as it happens, in real-time and under actual reaction conditions, without the need for sampling. mt.com This provides a continuous stream of data on the concentration of reactants, intermediates, and products, offering a detailed view of the reaction's kinetics and mechanism. youtube.com
Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are vibrational techniques that are well-suited for in-situ monitoring. americanpharmaceuticalreview.commdpi.com They provide molecular "fingerprints" based on the vibrations of chemical bonds. clairet.co.uk By inserting a probe directly into the reaction vessel, spectra can be collected continuously. irdg.orgxjtu.edu.cn
FT-IR Spectroscopy: Tracks changes in the concentration of functional groups that have strong infrared absorption, such as C=O, C-O, and N-H bonds. The technique is particularly sensitive to changes in dipole moment. clairet.co.uk
Raman Spectroscopy: Is complementary to FT-IR, being more sensitive to vibrations of non-polar bonds and symmetric stretches, such as C=C bonds in aromatic rings. nih.gov It is often less affected by the presence of water, making it advantageous for aqueous reactions. researchgate.netaps.org
In the synthesis or further reaction of this compound, one could monitor the disappearance of a reactant's characteristic vibrational band while simultaneously observing the growth of a product's unique peak. This data allows for the precise determination of reaction endpoints and the identification of any unexpected intermediates that may accumulate. researchgate.net
| Time (min) | Reactant Peak Intensity (a.u.) | Product Peak Intensity (a.u.) | Reaction Progress (%) |
| 0 | 1.00 | 0.00 | 0 |
| 10 | 0.75 | 0.25 | 25 |
| 20 | 0.48 | 0.52 | 52 |
| 30 | 0.22 | 0.78 | 78 |
| 40 | 0.05 | 0.95 | 95 |
| 50 | 0.01 | 0.99 | 99 |
This interactive table provides a hypothetical example of real-time reaction monitoring data obtained via in-situ spectroscopy, tracking the conversion of a reactant to a product over time.
In-Situ NMR for Kinetic Studies
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for the real-time monitoring of chemical reactions, providing detailed kinetic and mechanistic insights. researchgate.netnih.gov This technique allows for the direct observation of reacting species within the reaction vessel, eliminating the need for sample quenching and offline analysis. The application of in-situ NMR to study the kinetics of reactions involving this compound offers a significant advantage in understanding its formation and reactivity. By continuously acquiring NMR spectra, researchers can track the consumption of reactants, the formation of products, and the appearance of any transient intermediates. magritek.combeilstein-journals.org
The trifluoromethyl group in this compound provides a unique spectroscopic handle in ¹⁹F NMR, which is often used in conjunction with ¹H NMR. ¹⁹F NMR offers a wide chemical shift range and is highly sensitive to changes in the electronic environment of the fluorine atoms, making it an excellent probe for monitoring reactions at the trifluoromethylated position. rsc.org Kinetic studies can be performed using various NMR setups, including benchtop spectrometers placed directly in a fume hood or high-field instruments equipped with flow cells. magritek.comrsc.org Stopped-flow NMR systems, in particular, enable the study of rapid reactions by ensuring that the data acquisition begins almost instantaneously after the mixing of reagents. nih.govrsc.org
A hypothetical kinetic study on the formation of this compound via the ethoxylation of 2-Chloro-4-(trifluoromethyl)pyridine (B1345723) with sodium ethoxide could be monitored using in-situ ¹⁹F NMR. The reaction progress can be followed by observing the disappearance of the ¹⁹F signal corresponding to the starting material, 2-Chloro-4-(trifluoromethyl)pyridine, and the concurrent appearance of the signal for the product, this compound. The integration of these signals over time provides a direct measure of the concentration of each species.
The data obtained from such an in-situ NMR experiment can be used to determine the reaction order and the rate constant. By plotting the concentration of the reactants and products as a function of time, the kinetic profile of the reaction can be established. For example, fitting the concentration decay of the starting material or the concentration rise of the product to the appropriate rate equation allows for the extraction of key kinetic parameters.
Below is an interactive data table representing hypothetical data from an in-situ ¹⁹F NMR kinetic study of the aforementioned reaction.
| Time (minutes) | Concentration of 2-Chloro-4-(trifluoromethyl)pyridine (M) | Concentration of this compound (M) |
| 0 | 0.100 | 0.000 |
| 10 | 0.075 | 0.025 |
| 20 | 0.056 | 0.044 |
| 30 | 0.042 | 0.058 |
| 40 | 0.031 | 0.069 |
| 50 | 0.023 | 0.077 |
| 60 | 0.017 | 0.083 |
This time-course data allows for a detailed analysis of the reaction kinetics, providing valuable information for process optimization and a deeper understanding of the reaction mechanism. The use of advanced techniques like two-dimensional (2D) NMR can further aid in the structural confirmation of compounds present in the reaction mixture in real time. researchgate.net
Future Research Directions and Emerging Challenges
Development of More Sustainable and Cost-Effective Synthetic Routes
The industrial production of trifluoromethylpyridines (TFMPs) often relies on methods that, while effective, present challenges in terms of cost, energy consumption, and environmental impact. google.com Traditional syntheses may involve high-temperature, vapor-phase reactions or the use of hazardous reagents. nih.govjst.go.jp A primary future objective is the development of greener and more economical synthetic pathways to 2-Ethoxy-4-(trifluoromethyl)pyridine and related compounds.
Research efforts are expected to focus on several key areas:
Alternative Starting Materials: Current mainstream syntheses for related heterocyclic compounds are being re-evaluated to replace costly or hazardous starting materials with cheaper, more readily available alternatives like urea. google.com This approach could be adapted for pyridine (B92270) synthesis, significantly reducing production costs.
Catalyst Development: High-temperature vapor-phase chlorination/fluorination is a common method for producing TFMP intermediates. jst.go.jp Future work will likely involve designing more efficient and selective catalysts that can operate under milder liquid-phase conditions, thereby lowering energy costs and minimizing the formation of multi-halogenated byproducts. google.com
Discovery of Novel Reactivity Modes and Transformations
The unique electronic properties imparted by the trifluoromethyl group and the inherent reactivity of the pyridine ring make this compound a versatile substrate for further chemical modification. Future research will aim to uncover and exploit novel reactivity modes to expand its synthetic utility.
Key areas of exploration include:
Catalytic C-H Functionalization: Direct functionalization of the pyridine ring's C-H bonds is a powerful strategy for streamlining the synthesis of complex derivatives. Developing catalytic systems that can selectively activate and functionalize specific positions on the this compound core would bypass the need for pre-functionalized starting materials, leading to more efficient and waste-reducing syntheses.
Novel Cyclization Strategies: Trifluoromethyl-containing building blocks are instrumental in constructing complex heterocyclic systems. nih.gov Research into new cyclization reactions, such as those mediated by novel catalysts or reagents, could provide access to new classes of fused pyridine systems derived from this compound. orgsyn.orgrsc.org
Photoredox and Electrochemical Methods: These emerging synthetic techniques offer unique reactivity under mild conditions. Applying photoredox or electrochemical catalysis to transformations involving this compound could enable previously inaccessible reactions, such as novel cross-coupling or trifluoromethylation reactions, expanding the chemical space available to medicinal and materials chemists.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. Integrating the synthesis of this compound and its derivatives into these modern platforms is a critical future direction.
Flow Chemistry: Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for highly exothermic or hazardous reactions often involved in fluorination chemistry. jst.go.jp Adapting key synthetic steps, such as nitration, halogenation, or nucleophilic substitution, to a flow process could lead to higher yields, improved safety, and easier scale-up.
Automated Synthesis: Automated platforms, which combine robotic handling with software-controlled reaction sequences, can accelerate the discovery and optimization of new reactions and derivatives. nih.gov Such systems have been successfully developed for the synthesis of complex radiolabeled molecules containing ethoxy-pyridine moieties. researchgate.net An automated platform could be used for high-throughput screening of reaction conditions or for the rapid synthesis of a library of this compound derivatives for biological screening. uchicago.edu This integration is a crucial component of developing fully autonomous reaction platforms. nih.gov
Application of Machine Learning and Artificial Intelligence in Synthetic Design
The use of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis by providing powerful tools for prediction and planning. nih.gov These technologies can be applied to the synthesis of this compound to overcome existing challenges and accelerate innovation.
Retrosynthesis Planning: Computer-aided synthesis planning (CASP) tools, powered by machine learning algorithms, can analyze the structure of this compound and propose multiple viable synthetic routes. nih.gov These programs can identify pathways that are more cost-effective, sustainable, or efficient than currently known methods. gcande.org
Reaction Outcome and Condition Prediction: ML models can be trained on vast datasets of chemical reactions to predict the likely outcome of a transformation, including yield and potential byproducts. gcande.org This predictive power can be used to optimize reaction conditions for the synthesis of this compound without the need for extensive experimental screening, saving time and resources.
Discovery of Novel Reagents and Catalysts: AI can assist in the de novo design of novel catalysts or reagents with enhanced reactivity or selectivity. For pyridine-based materials, ML has already been used to predict and screen virtual libraries of compounds to identify structures with desired properties. nih.govacs.org This approach could be used to discover new catalysts for challenging transformations in the synthesis of this target molecule.
Exploration of New Chemical Space through Derivatization and Scaffold Hybridization
The this compound core serves as a valuable starting point for creating new molecular entities with unique biological or material properties. Future research will focus on expanding the chemical space around this scaffold through systematic derivatization and strategic hybridization.
Chemical Derivatization: Derivatization involves making small, targeted modifications to a core structure to fine-tune its properties. science.gov For this compound, this could involve introducing a variety of functional groups at different positions on the pyridine ring. These derivatives can then be screened for enhanced biological activity or novel material characteristics.
Scaffold Hybridization: This strategy involves combining the this compound scaffold with other known pharmacologically active fragments or privileged structures. mdpi.com The goal is to create hybrid molecules that may exhibit synergistic effects or entirely new modes of action. This approach has been successfully used to design novel pyridine-based anticancer agents and other bioactive compounds. rsc.orgrsc.orgnih.gov By exploring various combinations, chemists can rapidly generate diverse molecular libraries and increase the probability of discovering new lead compounds for drug discovery and other applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Ethoxy-4-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves introducing ethoxy and trifluoromethyl groups onto a pyridine core. A common approach is nucleophilic substitution, where a halogenated pyridine precursor (e.g., 2-chloro-4-(trifluoromethyl)pyridine) reacts with sodium ethoxide under reflux in polar aprotic solvents like DMF or THF . Catalysts such as Cu(I) or Pd-based systems may enhance regioselectivity. Purification via column chromatography or recrystallization is critical for isolating high-purity product, as residual solvents or byproducts (e.g., dehalogenated intermediates) can affect downstream applications .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm substituent positions and aromatic ring integrity. The trifluoromethyl group (F NMR) shows a distinct singlet near -60 ppm .
- HPLC/MS : Reverse-phase HPLC with UV detection (λ ~260 nm) assesses purity, while high-resolution mass spectrometry (HRMS) verifies molecular weight (CHFNO, MW 207.15 g/mol) .
- X-ray Crystallography : For crystalline samples, this resolves bond angles and packing effects, though crystallization may require slow evaporation from non-polar solvents .
Q. How do the ethoxy and trifluoromethyl groups influence the compound’s physicochemical properties?
- Methodology :
- Lipophilicity : The trifluoromethyl group increases logP (measured via shake-flask or chromatographic methods), enhancing membrane permeability. Ethoxy groups contribute moderate polarity, balancing solubility in organic/aqueous systems .
- Electronic Effects : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects of CF on the pyridine ring’s aromaticity and reactivity .
Advanced Research Questions
Q. How can computational methods predict the electronic structure and reactivity of this compound?
- Methodology :
- DFT Studies : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Software like Gaussian or ORCA is used with basis sets (e.g., 6-311++G**) .
- Molecular Dynamics (MD) : Simulate solvation effects in biological membranes to assess bioavailability .
Q. What challenges arise in achieving regioselective functionalization of the pyridine ring in this compound?
- Methodology :
- Directing Groups : The ethoxy group at position 2 can act as a meta-director, but steric hindrance from CF at position 4 may limit access to position 5. Strategies include using transient protecting groups or transition-metal catalysis (e.g., Pd-mediated C–H activation) .
- Competing Pathways : Monitor reaction intermediates via in-situ IR or LC-MS to optimize conditions (e.g., temperature, solvent polarity) .
Q. What is the mechanistic basis for the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodology :
- Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify affinity (K) for targets like cytochrome P450 or kinases.
- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions, highlighting hydrogen bonding with the ethoxy oxygen or π-stacking with the CF-substituted ring .
Q. How does this compound degrade under varying pH and temperature conditions?
- Methodology :
- Stability Studies : Incubate the compound in buffers (pH 2–12) at 25–60°C, analyzing degradation products via LC-MS. Acidic conditions may hydrolyze the ethoxy group to a hydroxyl derivative, while thermal stress induces defluorination .
Q. What potential applications does this compound have in materials science?
- Methodology :
- Coordination Chemistry : Test as a ligand for transition metals (e.g., Ru or Ir) in OLEDs. UV-Vis and cyclic voltammetry assess charge-transfer properties .
- Polymer Additives : Incorporate into fluorinated polymers via radical polymerization; measure thermal stability (TGA) and conductivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
